N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
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Overview
Description
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide is an organic compound with the molecular formula C9H13NO2S2 It features a thiophene ring, a cyclopropyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring and methanesulfonamide group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Thiophen-2-ylcyclopropyl)methyl]methanesulfonamide
- N-[(1-Thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide
- N-[(1-Thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
Uniqueness
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide is unique due to its specific combination of a thiophene ring, cyclopropyl group, and methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-7-9(3-4-9)8-2-5-13-6-8/h2,5-6,10H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAVQWGSPYJALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1(CC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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